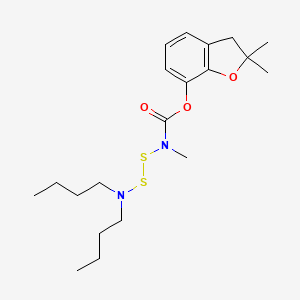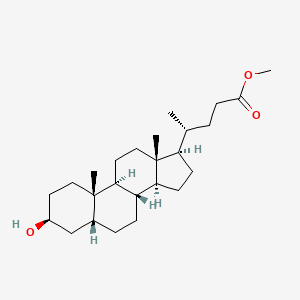![molecular formula C24H33NO4 B13413887 (1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol is a complex organic molecule with a unique structure It features a spiro connection between a dioxolane ring and a tetracyclic system, which includes a cyclobutylmethyl group and a methoxy substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro connection and the introduction of the cyclobutylmethyl and methoxy groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of an efficient industrial process would require extensive research and development to ensure the feasibility and economic viability of large-scale production.
化学反应分析
Types of Reactions
(1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The methoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学研究应用
Chemistry
In chemistry, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced pharmacological properties.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique structure might impart desirable properties, such as increased stability or specific reactivity, to the final products.
作用机制
The mechanism of action of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
- (1R,7S)-Bicyclo[5.3.1]undecan-9-one semicarbazone
- 1-(1-Ethylcyclobutyl)methanamine
- 1,1-Cyclobutanedimethanol
Uniqueness
Compared to these similar compounds, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol stands out due to its spiro connection and the presence of both cyclobutylmethyl and methoxy groups
属性
分子式 |
C24H33NO4 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol |
InChI |
InChI=1S/C24H33NO4/c1-27-19-6-5-18-13-21-24(26)8-7-23(28-11-12-29-23)16-22(24,20(18)14-19)9-10-25(21)15-17-3-2-4-17/h5-6,14,17,21,26H,2-4,7-13,15-16H2,1H3/t21-,22+,24+/m0/s1 |
InChI 键 |
KCDTYPUXBSBHKW-WMTXJRDZSA-N |
手性 SMILES |
COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
规范 SMILES |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)

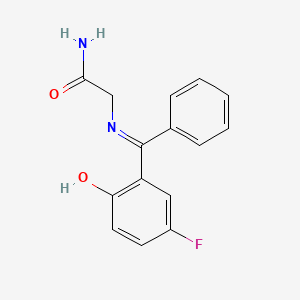
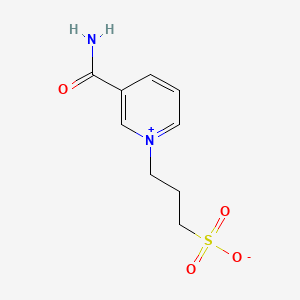
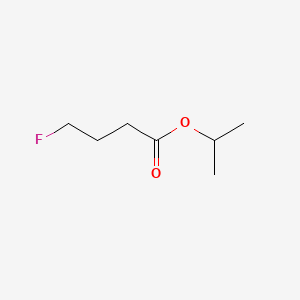
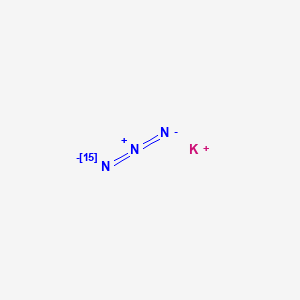
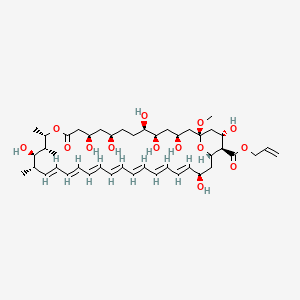
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
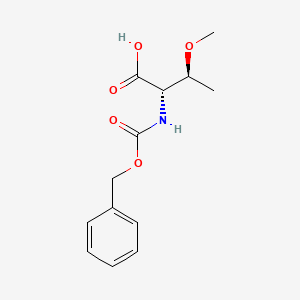
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
